molecular formula C19H21N3O3 B5573237 [4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone

[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone

Cat. No.: B5573237
M. Wt: 339.4 g/mol
InChI Key: CKUFXHNPBVQJKY-UHFFFAOYSA-N
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Description

[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone typically involves the reaction of 1-(2,4-dimethylphenyl)piperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: The major product is [4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-aminophenyl)methanone.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Mechanism of Action

The exact mechanism of action of [4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-7-8-17(15(2)13-14)20-9-11-21(12-10-20)19(23)16-5-3-4-6-18(16)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUFXHNPBVQJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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